2-Heptadecanol

描述

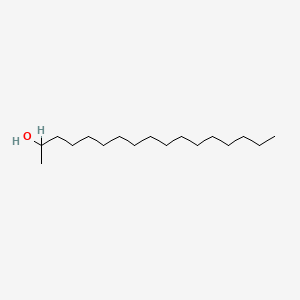

Structure

3D Structure

属性

IUPAC Name |

heptadecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYQHFLBAPNPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871268 | |

| Record name | 2-Heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57289-07-3, 16813-18-6 | |

| Record name | Isoheptadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057289073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Heptadecanol: A Comprehensive Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptadecanol (C₁₇H₃₆O) is a secondary fatty alcohol that has been identified as a metabolite in a variety of organisms, including animals, plants, and bacteria.[1] While its biological roles are not as extensively studied as other lipids, emerging research points to its involvement in chemical communication, particularly in insects. This technical guide provides a detailed overview of the known natural occurrences of this compound, methodologies for its extraction and identification, and a summary of its known biological activities. The information is presented to support further research and potential applications in drug development and other scientific fields.

Natural Occurrence of this compound

The presence of this compound in nature is documented across different biological kingdoms, although specific quantitative data remains sparse in the literature.

In Insects

The most well-documented natural source of this compound is in the context of insect chemical communication. It has been identified as a component of the alarm pheromone of the honey bee (Apis mellifera).[2] When a honey bee stings, it releases a complex blend of volatile compounds, including this compound, which alerts other bees to a threat and can elicit defensive behaviors. While the exact concentration can vary, it is a notable component of this critical social insect signaling system.

In Plants and Microorganisms

This compound is generally considered a plant and bacterial metabolite, though specific examples in the literature are limited.[1] It is likely present in the complex lipid profiles of various plant species and microorganisms. For instance, studies on the volatile organic compounds (VOCs) from various microbes have identified a wide range of alcohols, and it is plausible that this compound is present in some, awaiting more targeted analysis.[3][4][5] Similarly, analyses of plant leaf volatiles have identified numerous compounds, and with advanced analytical techniques, the presence of this compound in certain plant species may be confirmed.[6][7][8]

Quantitative Data

Quantitative data for this compound in natural sources is not widely available. The table below summarizes the currently known information. Further research is needed to quantify its concentration in a broader range of organisms.

| Natural Source | Organism | Sample Type | Concentration | Reference |

| Insect Pheromone | Honey Bee (Apis mellifera) | Mandibular Gland Secretion | Component of alarm pheromone (specific concentration not detailed in available literature) | [2] |

Experimental Protocols

The extraction and identification of this compound from biological samples typically involve lipid extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Lipid Extraction from Insect Samples

A common method for extracting lipids, including fatty alcohols, from insect tissues is solvent extraction.

Protocol:

-

Sample Preparation: Obtain insect glands (e.g., mandibular glands of honey bees) or whole insects. The tissue should be flash-frozen in liquid nitrogen and lyophilized to remove water.

-

Homogenization: Homogenize the dried tissue in a suitable solvent. A common solvent mixture is hexane or a mixture of acetone and methanol (1:1 v/v).

-

Extraction: The homogenized mixture is agitated or sonicated to ensure complete extraction of lipids.

-

Centrifugation and Supernatant Collection: Centrifuge the mixture to pellet solid debris. The supernatant containing the lipid extract is carefully collected.

-

Solvent Evaporation: The solvent is evaporated under a gentle stream of nitrogen to concentrate the lipid extract.

-

Reconstitution: The dried extract is reconstituted in a small volume of an appropriate solvent (e.g., hexane) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for identifying and quantifying volatile and semi-volatile compounds like this compound in complex mixtures.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating long-chain alcohols.

-

Injector: Splitless injection is often preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C), and hold for a period to ensure all compounds elute.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate ions based on their mass-to-charge ratio.

-

Detection: The mass spectrum of the eluting compound is recorded. Identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard and by matching the spectrum to a library (e.g., NIST).

-

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature regarding signaling pathways directly involving this compound. Its role as an alarm pheromone component in honey bees suggests it acts as an external signaling molecule, triggering a behavioral response in other bees rather than participating in an internal cellular signaling cascade.

The biological activity of long-chain fatty alcohols, in general, has been investigated. Some studies have shown that they can possess antimicrobial properties.[9] For example, various long-chain fatty alcohols have demonstrated antibacterial activity against Staphylococcus aureus.[9] While the specific activity of this compound has not been extensively studied, it is plausible that it may exhibit similar properties. Further research is needed to elucidate the specific biological activities and potential signaling roles of this compound.

Visualizations

To aid in the understanding of the experimental workflow and the biosynthetic context of this compound, the following diagrams are provided.

References

- 1. Heptadecan-2-ol | C17H36O | CID 42263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. honey bee genetics and pheromones [killowen.com]

- 3. Chemical diversity of microbial volatiles and their potential for plant growth and productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. swesiaq.se [swesiaq.se]

- 6. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus [mdpi.com]

The Universal Language of Life: Citric Acid as a Keystone Metabolite Across Kingdoms

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate web of life, from the simplest bacterium to the most complex mammal, a common molecular language governs the fundamental processes of existence. Among the most eloquent "words" in this language is citric acid, a tricarboxylic acid that holds a central and indispensable role as a primary metabolite in animals, plants, and bacteria. This technical guide delves into the multifaceted functions of citric acid, providing a comprehensive overview of its metabolism, the quantitative data supporting its ubiquity, detailed experimental protocols for its study, and a visual representation of its core signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and harness the power of this universal molecule.

Introduction: The Centrality of Citric Acid

Citric acid, or citrate, is far more than a simple organic acid. It is a critical intermediate in the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle), a series of chemical reactions that is the final common pathway for the oxidation of carbohydrates, fats, and proteins.[1][2] This metabolic hub is responsible for generating the majority of the cell's supply of adenosine triphosphate (ATP), the universal energy currency of life.[2] Its presence and vital role in organisms from all three domains of life—Bacteria, Archaea, and Eukarya (which includes animals and plants)—underscore its ancient origins and fundamental importance in cellular metabolism.[3][4]

Beyond its bioenergetic role, citric acid is a key precursor for various biosynthetic pathways, including the synthesis of amino acids, fatty acids, and glucose.[1] Its concentration and flux through metabolic pathways are tightly regulated and can act as a signaling molecule, influencing cellular processes ranging from enzyme regulation to gene expression. Understanding the nuances of citric acid metabolism across different life forms opens avenues for advancements in medicine, agriculture, and biotechnology.

Quantitative Data on Citric Acid Across Kingdoms

The concentration and metabolic flux of citric acid vary significantly between organisms and even between different tissues within an organism, reflecting their unique metabolic states. The following tables summarize key quantitative data related to citric acid in representative animal, plant, and bacterial systems.

Table 1: Citric Acid Concentrations in Various Biological Samples

| Organism/Tissue | Concentration Range | Conditions/Notes |

| Animal (Human) | ||

| - Blood Plasma | 85 - 160 µM | Fasting state |

| - Liver (Rat) | 0.2 - 0.5 µmol/g wet weight | Fed state |

| - Skeletal Muscle (Human) | 0.3 - 0.7 mmol/kg dry weight | At rest |

| Plant | ||

| - Citrus fruit juice | 30 - 100 g/L | Varies with species and maturity |

| - Tobacco leaves | 1 - 5 µmol/g fresh weight | Dependent on light and CO2 levels |

| - Potato tubers | 0.5 - 2 mg/g fresh weight | Storage organ |

| Bacteria | ||

| - Escherichia coli | 0.1 - 1 mM (intracellular) | During exponential growth on glucose |

| - Aspergillus niger | > 100 g/L (extracellular) | Industrial fermentation for citric acid production |

| - Bacillus subtilis | 2 - 10 mM (intracellular) | During sporulation |

Table 2: Key Enzymes in Citric Acid Metabolism and their Kinetic Properties

| Enzyme | Organism | Substrate(s) | Product(s) | Km Value |

| Citrate Synthase | Bovine Heart | Acetyl-CoA, Oxaloacetate | Citrate, Coenzyme A | 2-10 µM (Acetyl-CoA), 1-5 µM (Oxaloacetate) |

| Arabidopsis thaliana | Acetyl-CoA, Oxaloacetate | Citrate, Coenzyme A | 10-30 µM (Acetyl-CoA), 2-8 µM (Oxaloacetate) | |

| Escherichia coli | Acetyl-CoA, Oxaloacetate | Citrate, Coenzyme A | 50-150 µM (Acetyl-CoA), 5-20 µM (Oxaloacetate) | |

| Aconitase | Porcine Heart | Citrate | Isocitrate | 100-300 µM |

| Soybean | Citrate | Isocitrate | 50-150 µM | |

| Bacillus subtilis | Citrate | Isocitrate | 200-500 µM | |

| Isocitrate Dehydrogenase (NAD+ dependent) | Bovine Heart | Isocitrate, NAD+ | α-ketoglutarate, NADH, CO2 | 10-50 µM (Isocitrate) |

| Pea | Isocitrate, NAD+ | α-ketoglutarate, NADH, CO2 | 20-100 µM (Isocitrate) | |

| Escherichia coli | Isocitrate, NADP+ | α-ketoglutarate, NADPH, CO2 | 5-20 µM (Isocitrate) |

Note: Km values can vary depending on experimental conditions such as pH, temperature, and the presence of allosteric effectors.

Experimental Protocols

Accurate quantification of citric acid and the characterization of its related enzymes are fundamental to studying its metabolic role. The following are detailed methodologies for key experiments.

Quantification of Citric Acid using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of citric acid in biological samples.

Principle: This method separates citric acid from other organic acids in a sample based on its interaction with a stationary phase in a chromatography column. The separated citric acid is then detected and quantified by a UV detector.

Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: 25 mM potassium phosphate buffer (pH 2.5)

-

Citric acid standard solution (e.g., 1 mg/mL)

-

Sample preparation reagents: Perchloric acid (PCA), potassium hydroxide (KOH)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation (for tissue or cells):

-

Homogenize a known weight of tissue or a known number of cells in ice-cold 0.6 M PCA.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with 3 M KOH.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the citric acid standard solution in the mobile phase to create a standard curve (e.g., 0, 10, 25, 50, 100, 200 µg/mL).

-

-

HPLC Analysis:

-

Set the HPLC column temperature to 30°C.

-

Set the mobile phase flow rate to 1.0 mL/min.

-

Set the UV detector wavelength to 210 nm.

-

Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples onto the column.

-

-

Data Analysis:

-

Identify the citric acid peak in the chromatograms based on its retention time compared to the standard.

-

Integrate the peak area for each standard and sample.

-

Plot a standard curve of peak area versus citric acid concentration.

-

Determine the concentration of citric acid in the samples by interpolating their peak areas on the standard curve.

-

Assay of Citrate Synthase Activity

Objective: To measure the activity of citrate synthase, the enzyme that catalyzes the first committed step of the citric acid cycle.

Principle: The activity of citrate synthase is determined by measuring the rate of reaction between its substrates, acetyl-CoA and oxaloacetate. The reaction releases Coenzyme A with a free sulfhydryl group (CoA-SH). This sulfhydryl group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

-

Spectrophotometer capable of reading at 412 nm

-

Reaction buffer: 100 mM Tris-HCl (pH 8.1)

-

Substrate solutions: 10 mM Acetyl-CoA, 10 mM Oxaloacetate

-

DTNB solution: 10 mM in reaction buffer

-

Sample containing citrate synthase (e.g., mitochondrial extract, cell lysate)

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, mix the reaction buffer, DTNB solution, and acetyl-CoA solution.

-

Add the sample containing the enzyme and mix gently.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the oxaloacetate solution.

-

Immediately start monitoring the increase in absorbance at 412 nm over time (e.g., every 15 seconds for 5 minutes).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the reaction curve.

-

Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of CoA-SH formation (µmol/min).

-

Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Signaling Pathways and Regulatory Networks

Citric acid is not merely a passive intermediate in metabolism; it is an active participant in cellular signaling and regulation.

The Citric Acid Cycle: A Central Metabolic Hub

The citric acid cycle is the primary pathway for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. This cycle of eight enzyme-catalyzed reactions generates reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation, the main source of ATP in aerobic organisms.

Caption: The Citric Acid Cycle.

Regulation of Glycolysis and Fatty Acid Synthesis by Citrate

In animals and plants, cytosolic citrate acts as a key allosteric regulator, linking the metabolic status of the mitochondria to cytosolic biosynthetic pathways. High levels of mitochondrial citrate can be transported to the cytosol, where it inhibits phosphofructokinase, a key regulatory enzyme of glycolysis, thus providing negative feedback on carbohydrate breakdown. Conversely, cytosolic citrate is also the precursor for acetyl-CoA, the building block for fatty acid synthesis.

Caption: Allosteric regulation by cytosolic citrate.

Bacterial Citrate Fermentation

Some bacteria can utilize citrate as their sole carbon and energy source through fermentation. This pathway involves the enzyme citrate lyase, which cleaves citrate into oxaloacetate and acetate. These products are then further metabolized to generate ATP.

Caption: Bacterial citrate fermentation pathway.

Conclusion and Future Directions

Citric acid stands as a testament to the conserved nature of core metabolic pathways across the vast diversity of life. Its central role in energy production, biosynthesis, and cellular regulation makes it a molecule of immense interest to researchers in various fields. For drug development professionals, targeting enzymes of the citric acid cycle or its transport mechanisms presents opportunities for developing novel therapeutics for metabolic disorders and infectious diseases. In the realm of biotechnology, the microbial production of citric acid is a prime example of harnessing cellular metabolism for industrial applications.

Future research will undoubtedly uncover even more intricate roles for this ubiquitous metabolite. A deeper understanding of the tissue-specific and organism-specific regulation of citric acid metabolism will be crucial. Furthermore, elucidating the complex interplay between citric acid signaling and other cellular pathways will provide a more complete picture of cellular homeostasis. The continued exploration of this fundamental molecule promises to yield valuable insights with far-reaching implications for science and medicine.

References

Biosynthesis of 2-Heptadecanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 2-heptadecanol, a long-chain secondary alcohol found in various organisms, including insects, plants, and bacteria. While the complete pathway is not fully elucidated in a single organism, this document synthesizes current research to propose a plausible multi-step enzymatic process. The guide details the key enzyme families involved, including fatty acid synthases, fatty acyl-CoA reductases, cytochrome P450 (CYP) enzymes, and alcohol dehydrogenases. It presents a hypothetical model for this compound biosynthesis, starting from fatty acid metabolism and proceeding through alkane formation and subsequent site-specific hydroxylation. This document also includes detailed experimental protocols for the elucidation of this pathway and the characterization of the involved enzymes. Diagrams of the proposed pathways and experimental workflows are provided to facilitate understanding.

Introduction

This compound is a 17-carbon secondary alcohol that has been identified as a metabolite in animals, plants, and bacteria[1][2]. In the realm of chemical ecology, long-chain secondary alcohols often function as semiochemicals, which are signaling molecules that mediate interactions between organisms[3][4][5]. For instance, certain secondary alcohols are components of insect pheromones, influencing behaviors such as mating and aggregation[4][6]. The specific biological roles of this compound are still under investigation, but its presence across different kingdoms suggests its involvement in fundamental biological processes. Understanding the biosynthesis of this compound is crucial for harnessing its potential in various applications, including the development of novel pest management strategies and as a target for drug development.

This guide outlines the probable biosynthetic pathway of this compound, drawing parallels from established pathways for long-chain hydrocarbon and alcohol biosynthesis in insects and microorganisms.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process originating from the fatty acid synthesis pathway. The key stages likely involve:

-

Chain Elongation and Reduction: Production of an 18-carbon fatty aldehyde (octadecanal) from acetyl-CoA.

-

Decarbonylation: Conversion of octadecanal to the 17-carbon alkane, heptadecane.

-

Hydroxylation: Site-specific hydroxylation of heptadecane at the C-2 position to yield this compound.

-

Chiral Configuration: Potential for stereospecific synthesis of either (R)- or (S)-2-heptadecanol.

From Fatty Acid Synthesis to Heptadecane

The initial steps of the pathway are rooted in the well-characterized fatty acid biosynthesis machinery.

-

Fatty Acid Synthesis (FAS): The process begins with the synthesis of a saturated C16 fatty acid, palmitoyl-CoA, from acetyl-CoA and malonyl-CoA by the fatty acid synthase complex[7][8].

-

Elongation: Palmitoyl-CoA is then elongated by a fatty acid elongase to form the C18 fatty acyl-CoA, stearoyl-CoA.

-

Reduction to Aldehyde: Stearoyl-CoA is subsequently reduced to octadecanal by a fatty acyl-CoA reductase (FAR)[4][6].

-

Oxidative Decarbonylation: The crucial step of alkane formation is catalyzed by a cytochrome P450 enzyme belonging to the CYP4G family. These enzymes act as oxidative decarbonylases, converting long-chain fatty aldehydes to alkanes with one less carbon atom. In this case, octadecanal is converted to heptadecane[9][10][11]. Studies on Drosophila melanogaster have shown that the CYP4G1 enzyme is responsible for this conversion[9][11].

C-2 Hydroxylation of Heptadecane

The final and key step in the formation of this compound is the regioselective hydroxylation of heptadecane at the second carbon position. This reaction is characteristic of cytochrome P450 monooxygenases[3][12][13][14].

-

Cytochrome P450-mediated Hydroxylation: While a specific P450 enzyme responsible for producing this compound from heptadecane has not yet been definitively identified in any organism, numerous studies on bacterial and engineered P450s have demonstrated their ability to hydroxylate long-chain alkanes at sub-terminal positions[1][3]. For instance, engineered variants of cytochrome P450 BM-3 from Bacillus megaterium have been shown to hydroxylate alkanes at the C-2 position[1].

The catalytic cycle of P450 enzymes involves the activation of molecular oxygen and the insertion of one oxygen atom into the C-H bond of the substrate[14]. The regioselectivity of the hydroxylation is determined by the specific topology of the enzyme's active site, which dictates the orientation of the substrate relative to the reactive heme-iron-oxo intermediate.

Stereochemistry of this compound

The hydroxylation at the C-2 position of heptadecane creates a chiral center, meaning this compound can exist as two enantiomers: (R)-2-heptadecanol and (S)-2-heptadecanol. P450-catalyzed hydroxylations are often highly stereospecific[2]. Engineered P450 BM-3 variants have been created that can produce either (R)- or (S)-2-alcohols from long-chain alkanes with high enantiomeric excess[1]. The specific enantiomer produced in a given organism would depend on the unique structure of the responsible P450 enzyme.

Quantitative Data

Currently, there is a lack of specific quantitative data on the production titers and rates of this compound biosynthesis in organisms. However, studies on related long-chain fatty alcohol and hydrocarbon production in engineered microbes provide some reference points.

| Product | Organism | Titer/Yield | Reference |

| Pentadecane | E. coli | 57 mg/L | [15] |

| Long-chain alcohols/alkanes | E. coli | ~100 mg/L | [15] |

| C18-C24 Fatty Alcohols | Yarrowia lipolytica | 166.6 mg/L | [16] |

Table 1: Production of related long-chain molecules in engineered microorganisms.

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the biosynthesis of this compound.

Identification and Quantification of this compound

Objective: To extract, identify, and quantify this compound from biological samples.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Lipid Extraction:

-

Homogenize biological tissue (e.g., insect cuticle, plant leaves) in a mixture of chloroform and methanol (2:1, v/v).

-

Sonicate the mixture for 15 minutes and then centrifuge to pellet solid debris.

-

Collect the supernatant and wash with a 0.9% NaCl solution to remove polar contaminants.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.

-

-

Fractionation of Lipids (Optional):

-

Derivatization:

-

To improve volatility and chromatographic separation, the hydroxyl group of this compound should be derivatized. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate the dried lipid extract with BSTFA at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for the separation of long-chain alcohols (e.g., initial temperature of 150°C, ramped to 320°C)[19].

-

Identify this compound based on its retention time and mass spectrum, comparing it to an authentic standard. The mass spectrum of the TMS-derivatized this compound will show characteristic fragment ions.

-

For quantification, use an internal standard (e.g., a deuterated analog or a C19 alcohol) added at the beginning of the extraction process.

-

-

Chiral Analysis (Optional):

Heterologous Expression and Purification of Candidate P450 Enzymes

Objective: To produce and purify candidate cytochrome P450 enzymes for in vitro functional characterization.

Methodology: Expression in E. coli and Affinity Chromatography

-

Gene Cloning:

-

Identify candidate P450 genes from the organism of interest through genomic or transcriptomic analysis (e.g., homologs of known alkane hydroxylases).

-

Amplify the coding sequence of the P450 gene by PCR and clone it into a suitable expression vector (e.g., pCWori+ or a pET vector) that allows for the production of an N-terminally His-tagged protein[21].

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and supplement the medium with a heme precursor, δ-aminolevulinic acid.

-

Continue the culture at a lower temperature (e.g., 20-25°C) for 16-24 hours to promote proper protein folding[22].

-

-

Cell Lysis and Microsomal Fraction Preparation:

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Centrifuge the lysate at a low speed to remove cell debris, then centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction containing the P450.

-

-

Purification:

-

Solubilize the membrane fraction with a detergent (e.g., sodium cholate).

-

Purify the His-tagged P450 using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

-

Wash the column extensively and elute the P450 with a buffer containing imidazole.

-

Confirm the purity and concentration of the enzyme using SDS-PAGE and CO-difference spectroscopy[14].

-

In Vitro Alkane Hydroxylase Assay

Objective: To determine the ability of a purified P450 enzyme to hydroxylate heptadecane to this compound.

Methodology: Reconstituted In Vitro System

-

Reaction Mixture:

-

Prepare a reaction mixture containing the purified P450 enzyme, a suitable redox partner (e.g., cytochrome P450 reductase from the same organism or a surrogate from another species), and a source of electrons (NADPH) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4)[23].

-

For membrane-bound P450s, the reaction can be performed in the presence of lipids or in nanodiscs to mimic the native membrane environment[7].

-

-

Substrate Addition:

-

Add heptadecane, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), to the reaction mixture.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking for a defined period.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products into the organic phase.

-

Analyze the extract by GC-MS as described in Protocol 4.1 to identify and quantify the formation of this compound and other potential hydroxylation products.

-

References

- 1. cheme.caltech.edu [cheme.caltech.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electronic and steric factors in C–H bond hydroxylation of branched alkanes by cytochrome P450 enzymes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Cytochrome P450 Alkane Hydroxylases of the CYP153 Family Are Common in Alkane-Degrading Eubacteria Lacking Integral Membrane Alkane Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. gcms.cz [gcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Heterologous expression of insect P450 enzymes that metabolize xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Hydroxylation of Alkanes Catalyzed by Cytochrome P450 Enzymes [ccspublishing.org.cn]

- 13. Cytochrome P450 whole cell biohydroxylation of alkanes [open.uct.ac.za]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

- 16. Insect P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. In vitro reconstitution of the cyclosporine specific P450 hydroxylases using heterologous redox partner proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Heptadecanol structural isomers and stereoisomers

An In-depth Technical Guide to the Structural and Stereoisomers of 2-Heptadecanol

Introduction

Heptadecanol, a saturated fatty alcohol with the molecular formula C17H36O, exists in various isomeric forms.[1][2][3] Isomerism is a key concept in organic chemistry where compounds share the same molecular formula but differ in the arrangement of their atoms.[4] These differences can be in the connectivity of atoms, known as structural isomerism, or their spatial orientation, referred to as stereoisomerism.[4] This guide provides a detailed examination of the structural and stereoisomers of this compound, targeting researchers, scientists, and professionals in drug development.

Heptadecan-2-ol is a secondary fatty alcohol where a hydroxyl group is attached to the second carbon atom of a seventeen-carbon chain.[3] It is known to be a metabolite in animals, plants, and bacteria.[3] Understanding the nuances of its isomers is critical as different isomers can exhibit varied physicochemical properties and biological activities.

Isomerism in Heptadecanol

Isomers are broadly classified into two main categories: structural isomers and stereoisomers. The following diagram illustrates this classification with relevance to heptadecanol.

Structural Isomers of this compound

Structural isomers have the same molecular formula but different atomic connectivity. For C17H36O, this can manifest as positional, skeletal, or functional isomerism.

Positional Isomerism

Positional isomers have the same carbon skeleton and the same functional group, but the functional group is attached at a different position. In the case of heptadecanols, this refers to the location of the hydroxyl (-OH) group on the 17-carbon chain.

-

1-Heptadecanol : A primary alcohol where the -OH group is on a terminal carbon.[5]

-

This compound : A secondary alcohol with the -OH group on the second carbon.[3]

-

3-Heptadecanol, 4-Heptadecanol, etc. : Other secondary alcohols with the -OH group at different internal positions.

The position of the hydroxyl group can influence properties such as boiling point and reactivity.

Skeletal Isomerism

Skeletal isomers have the same functional group but differ in the arrangement of their carbon chains (e.g., straight-chain vs. branched). An example of a skeletal isomer of this compound would be 2-methylhexadecan-1-ol.[6] The branching in the carbon chain can significantly affect physical properties like melting and boiling points.

Functional Isomerism

Functional isomers share the same molecular formula but have different functional groups. For the molecular formula C17H36O, an ether, such as 1-methoxyhexadecane, would be a functional isomer of this compound.

Stereoisomers of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms.

Chirality and Enantiomers

The carbon atom at the second position in this compound is bonded to four different groups: a hydrogen atom (-H), a hydroxyl group (-OH), a methyl group (-CH3), and a pentadecyl group (-C15H31). This makes it a chiral center.

Molecules with a single chiral center can exist as a pair of non-superimposable mirror images called enantiomers. These are often designated as (R)- and (S)- isomers based on the Cahn-Ingold-Prelog priority rules.

Enantiomers have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Diastereomers

Diastereomers are stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more chiral centers. Since this compound has only one chiral center, it does not have diastereomers. However, a structural isomer like 3-methyl-2-hexadecanol would have two chiral centers and thus could exist as diastereomers.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound and its positional isomer, 1-heptadecanol. Data for other specific isomers are not as readily available.

| Property | This compound | 1-Heptadecanol | Unit | Source |

| Molecular Formula | C17H36O | C17H36O | - | [1][5] |

| Molecular Weight | 256.47 | 256.5 | g/mol | [5][7] |

| Boiling Point | 308.00 (est.) | - | °C | [8] |

| logP (o/w) | 7.600 (est.) | - | - | [8] |

| Water Solubility | 0.05499 (est.) | - | mg/L @ 25°C | [8] |

Experimental Protocols

General Synthesis of this compound

A common method for synthesizing a secondary alcohol like this compound is through a Grignard reaction. This involves the reaction of an aldehyde with a Grignard reagent.

Reactants:

-

Pentadecanal (C14H29CHO)

-

Methylmagnesium bromide (CH3MgBr)

-

Diethyl ether or THF (solvent)

-

Aqueous acid (for workup)

Procedure:

-

Pentadecanal is dissolved in an anhydrous ether solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Methylmagnesium bromide (a Grignard reagent) is added dropwise to the solution while stirring and cooling the mixture in an ice bath.

-

The reaction is allowed to proceed to completion.

-

The reaction is quenched by the slow addition of a weak aqueous acid (e.g., ammonium chloride solution) or dilute strong acid (e.g., HCl).

-

The organic layer is separated, washed, dried, and the solvent is removed to yield the crude this compound.

-

Purification is typically achieved through distillation or column chromatography.

Chiral Resolution of Enantiomers

The synthesis described above will produce a racemic mixture (equal amounts of (R)- and (S)-2-heptadecanol). Separating these enantiomers requires a process called chiral resolution.

Methodology: Diastereomeric Salt Formation

-

Derivatization: The racemic alcohol is reacted with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form diastereomeric esters.

-

Separation: Diastereomers have different physical properties and can be separated by conventional techniques like fractional crystallization or chromatography.

-

Hydrolysis: The separated diastereomers are then hydrolyzed to yield the pure (R)- and (S)-enantiomers of this compound.

Modern approaches also include the use of enzymes as stereospecific catalysts, which can produce a single enantiomer directly.

Conclusion

This compound presents a rich landscape of isomerism that is fundamental to its chemistry and potential applications. Its structural isomers, differing in the placement of the hydroxyl group or the carbon skeleton, exhibit distinct physical properties. The presence of a chiral center at the second carbon position gives rise to stereoisomerism in the form of (R)- and (S)-enantiomers. The synthesis and separation of these specific isomers are crucial for research in fields like drug development, where stereochemistry often dictates biological activity. The methodologies outlined in this guide provide a framework for the preparation and understanding of these important compounds.

References

- 1. Heptadecan-2-ol | C17H36O | CID 42263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (16813-18-6) for sale [vulcanchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1-Heptadecanol | C17H36O | CID 15076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylheptadecan-1-ol | C18H38O | CID 102829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (CAS 16813-18-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound, 16813-18-6 [thegoodscentscompany.com]

Spectroscopic Profile of 2-Heptadecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the long-chain secondary alcohol, 2-Heptadecanol. It includes a summary of available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, detailed experimental protocols for acquiring such spectra, and a workflow diagram for spectroscopic analysis. Due to the limited availability of fully tabulated public data for this compound, representative data from closely related homologous alcohols may be used for illustrative purposes where noted.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show characteristic signals for the protons near the hydroxyl group and along the alkyl chain.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| -OH | ~1.0 - 5.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |

| CH-OH | ~3.5 - 4.0 | Sextet or Multiplet | Coupled to the adjacent CH₃ and CH₂ groups. |

| -CH₃ (at C1) | ~1.2 | Doublet | Coupled to the CH-OH proton. |

| -CH₂- (chain) | ~1.2 - 1.4 | Multiplet (broad) | Overlapping signals from the long alkyl chain. |

| -CH₃ (terminal) | ~0.9 | Triplet | Typical terminal methyl group signal. |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A ¹³C NMR spectrum for this compound acetate is available in spectral databases.[1] The expected chemical shifts for this compound are as follows:

| Carbon Type | Expected Chemical Shift (ppm) |

| CH-OH | ~68 |

| -CH₂- (adjacent to CH-OH) | ~39 |

| -CH₃ (at C1) | ~23 |

| -CH₂- (chain) | ~22-32 |

| -CH₃ (terminal) | ~14 |

Mass Spectrometry (MS)

The mass spectrum of this compound is available through the NIST WebBook.[2][3] The electron ionization (EI) mass spectrum is characterized by fragmentation of the long alkyl chain.

Key Fragments for this compound (m/z) [4]

| m/z | Relative Intensity | Possible Fragment |

| 43 | High | [C₃H₇]⁺ |

| 45 | High | [CH₃CH=OH]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 85 | Moderate | [C₆H₁₃]⁺ |

Note: The molecular ion peak (M⁺) for long-chain alcohols is often weak or absent in EI-MS.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is also available in the NIST database.[2][3][5] The key absorption bands are characteristic of a long-chain secondary alcohol.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3200-3600 | Strong, Broad | O-H stretch | Alcohol |

| ~2850-2960 | Strong | C-H stretch | Alkane |

| ~1465 | Medium | C-H bend | Alkane |

| ~1375 | Medium | C-H bend | Alkane |

| ~1100 | Medium | C-O stretch | Secondary Alcohol |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Signal-to-noise ratio can be improved by acquiring multiple scans (e.g., 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Use a suitable capillary column (e.g., a nonpolar DB-5ms or similar).

-

Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to ensure elution of the long-chain alcohol.

-

-

Mass Spectrometry:

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Scan a mass range appropriate for the expected fragments (e.g., m/z 40-400).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and identify the molecular ion (if present) and major fragment ions.

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

This is the most common and convenient method for solid samples.

-

Place a small amount of solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the instrument's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

The Role of 2-Heptadecanol and its Ketone Analogue in Insect Chemical Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of long-chain aliphatic compounds, specifically 2-Heptadecanol and its analogue 2-Heptadecanone, in the chemical ecology of insects. While the direct role of this compound as a primary semiochemical remains an area for further investigation, this document synthesizes the available scientific literature, focusing on the established function of 2-Heptadecanone as a sex pheromone in the parasitoid wasp Campoletis chlorideae. This guide details the identification, behavioral effects, and perception of these compounds, offering a comprehensive resource for researchers in chemical ecology and those involved in the development of novel pest management strategies. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Insect Chemical Ecology and the Significance of Long-Chain Aliphatic Compounds

Insects rely heavily on chemical cues, or semiochemicals, to navigate their environment, locate mates, find food, and avoid predators.[1] These chemical interactions form the basis of insect chemical ecology. Among the vast array of semiochemicals, long-chain aliphatic alcohols and ketones play crucial roles as pheromones (intraspecific communication), allomones (interspecific, beneficial to the emitter), and kairomones (interspecific, beneficial to the receiver).

This guide focuses on C17 compounds, particularly this compound and 2-Heptadecanone. While the function of this compound is not yet clearly defined in the literature, its structural similarity to known semiochemicals suggests a potential role. In contrast, 2-Heptadecanone has been identified as a key component of the female-produced sex pheromone in the parasitoid wasp Campoletis chlorideae, a significant biological control agent for various lepidopteran pests.[2][3][4][5] Understanding the chemical ecology of these compounds is vital for developing targeted and environmentally benign pest control strategies.

2-Heptadecanone as a Sex Pheromone in Campoletis chlorideae

Recent research has unequivocally identified 2-Heptadecanone as a crucial component of the sex pheromone of the female parasitoid wasp, Campoletis chlorideae.[2][3][4] This discovery provides a valuable case study for understanding the role of long-chain ketones in insect communication.

Identification and Composition

The sex pheromone of C. chlorideae is a blend of two primary components: tetradecanal (14:Ald) and 2-Heptadecanone (2-Hep).[2][3][4] Gas chromatography-mass spectrometry (GC-MS) analysis of female body extracts revealed a consistent ratio of these two compounds, approximately 1:4.6 (14:Ald:2-Hep).[2][3] These compounds were found to be female-specific, absent in the extracts from male wasps.[3]

Behavioral Activity

Behavioral assays have demonstrated the potent effect of 2-Heptadecanone, both alone and in combination with tetradecanal, on male C. chlorideae.

-

Attraction: In Y-tube olfactometer bioassays, male wasps showed significant attraction to both individual compounds and the blend. The blend, however, elicited the strongest response, with approximately 80.9% of males choosing the arm containing the 1:4.6 blend of 14:Ald and 2-Hep.[6]

-

Courtship and Mating: The pheromone blend triggers stereotypical courtship behaviors in males. Experiments with hexane-washed female cadavers showed a significant reduction in male mating attempts, which could be partially restored by replenishing the cadavers with a synthetic blend of 14:Ald and 2-Hep.[2][4]

Quantitative Behavioral Data

The following table summarizes the quantitative data from Y-tube olfactometer assays with C. chlorideae males, demonstrating their behavioral response to the pheromone components.

| Odor Source | Dose (ng) | Number of Responding Males | Percentage Attracted | Statistical Significance |

| Tetradecanal (14:Ald) | 1000 | 30 out of 40 | 75% | p < 0.05 |

| 2-Heptadecanone (2-Hep) | 1000 | 28 out of 40 | 70% | p < 0.05 |

| Blend (1:4.6) | 1000 | 33 out of 41 | 80.9% | p < 0.001 |

| Control (Hexane) | - | 10 out of 40 | 25% | - |

Data synthesized from behavioral response diagrams in the cited literature.[6]

The Potential Role of this compound in Social Insects

While direct evidence for the role of this compound as a primary semiochemical is currently limited, its chemical properties as a long-chain fatty alcohol suggest a plausible involvement in the complex chemical communication systems of social insects, particularly in nestmate recognition.

Cuticular hydrocarbons (CHCs) are a waxy layer on the insect's cuticle that prevent desiccation and serve as a key recognition signal.[7][8] The composition of this CHC profile is often colony-specific and allows individuals to distinguish nestmates from non-nestmates. These profiles are complex mixtures of alkanes, alkenes, and methyl-branched hydrocarbons.[7][8]

The Dufour's gland, an abdominal gland in many Hymenoptera, secretes a variety of lipids, including hydrocarbons and fatty acid derivatives, which can be deposited on the cuticle and contribute to the colony's "odor gestalt".[9][10][11][12][13][14] While specific studies have not yet identified this compound as a major component of these secretions in most species, the chemical diversity of Dufour's gland contents across different social insect lineages suggests that it could be a minor but significant component in some species, potentially modulating the overall recognition cue. Further research is needed to investigate the presence and behavioral activity of this compound in the cuticular lipids and glandular secretions of a wider range of social insects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Pheromone Extraction from Campoletis chlorideae

This protocol describes the extraction of volatile compounds from the bodies of female wasps for chemical analysis.

-

Insect Rearing: Rear C. chlorideae on a suitable host, such as Helicoverpa armigera, under controlled laboratory conditions (e.g., 25±1°C, 60±5% RH, 14:10 h L:D photoperiod).

-

Sample Collection: Collect 3- to 5-day-old virgin female wasps.

-

Extraction: Immerse the whole bodies of the female wasps (typically in batches of 20-30) in n-hexane for 30 minutes at room temperature.

-

Concentration: Carefully remove the insects and concentrate the hexane extract to a final volume of approximately one female equivalent per microliter under a gentle stream of nitrogen.

-

Storage: Store the extract at -20°C until analysis.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique to identify which compounds in a complex mixture are biologically active by measuring the antennal response of an insect.

-

GC Setup: Use a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5, 30 m × 0.32 mm × 0.25 µm). The oven temperature program should be optimized to separate the compounds of interest (e.g., start at 80°C for 2 min, then ramp up to 280°C at 10°C/min).[3]

-

Antennal Preparation: Excise the antenna from a live male wasp at the base of the scape. Mount the antenna between two glass microelectrodes filled with a saline solution (e.g., insect Ringer's solution). The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the base.

-

Signal Acquisition: The effluent from the GC column is split, with one part going to the flame ionization detector (FID) and the other delivered over the prepared antenna in a stream of humidified, charcoal-filtered air. The electrical signals from the antenna (EAG) and the FID are recorded simultaneously.

-

Analysis: Biologically active compounds are identified by the co-occurrence of a peak in the FID chromatogram and a depolarization event in the EAG recording.

Y-Tube Olfactometer Bioassay

This behavioral assay is used to test the preference of an insect for different odors.

-

Apparatus: A glass Y-tube olfactometer with a central arm for introducing the insect and two side arms for delivering different odor stimuli.

-

Airflow: Purified and humidified air is passed through each arm at a constant rate (e.g., 200 mL/min).

-

Odor Stimulus: A filter paper treated with a known amount of the test compound (e.g., 10 µl of a hexane solution) is placed in one of the side arms. The other arm contains a filter paper treated with the solvent (control).

-

Insect Introduction: A single male wasp is introduced into the central arm.

-

Observation: The wasp's movement is observed for a set period (e.g., 5 minutes). A choice is recorded when the wasp moves a certain distance into one of the side arms and remains there for a specified time (e.g., >15 seconds).

-

Data Analysis: The number of wasps choosing the treatment arm versus the control arm is analyzed using a chi-square test or a binomial test.

Biosynthesis and Perception of Long-Chain Aliphatic Compounds

Biosynthesis of 2-Heptadecanone

The biosynthesis of methyl ketones in insects is generally believed to originate from fatty acid metabolism.[15][16] While the specific pathway for 2-Heptadecanone in C. chlorideae has not been elucidated, a plausible route involves the following steps:

-

Fatty Acid Synthesis: Production of long-chain fatty acids, such as stearic acid (C18), through the fatty acid synthase (FAS) complex.

-

β-Oxidation: A modified or incomplete β-oxidation of a C18 fatty acyl-CoA could lead to a β-keto acid intermediate.

-

Decarboxylation: Decarboxylation of the β-keto acid would yield the C17 methyl ketone, 2-Heptadecanone.

Olfactory Perception and Signaling Pathway

The perception of 2-Heptadecanone in C. chlorideae is mediated by a specific olfactory receptor (OR).[2][3]

-

Receptor Identification: The olfactory receptor CchlOR47 has been identified as the specific receptor for 2-Heptadecanone in male C. chlorideae.[2][3] This was determined by expressing candidate ORs in Drosophila olfactory neurons and measuring their response to the pheromone components.

-

Signaling Cascade: Insect ORs are ligand-gated ion channels. Upon binding of 2-Heptadecanone to CchlOR47, the associated ion channel, formed by the OR and the co-receptor Orco, opens, leading to an influx of cations. This depolarizes the olfactory receptor neuron (ORN), generating an action potential that is transmitted to the antennal lobe of the brain for further processing.

Conclusion and Future Directions

This guide has synthesized the current knowledge on the role of 2-Heptadecanone as a key sex pheromone component in the parasitoid wasp Campoletis chlorideae. The identification of this long-chain ketone and its specific olfactory receptor provides a solid foundation for the development of semiochemical-based pest management strategies. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to explore this system further.

The role of the corresponding alcohol, this compound, in insect chemical ecology remains an open question. Its structural similarity to known semiochemicals warrants further investigation, particularly within the context of social insect communication and nestmate recognition. Future research should focus on:

-

Screening for the presence of this compound in the cuticular hydrocarbon profiles and glandular secretions of a diverse range of insect species, especially social Hymenoptera.

-

Conducting behavioral bioassays to determine the activity of synthetic this compound on insect behavior.

-

Elucidating the specific biosynthetic pathways for both 2-Heptadecanone and this compound in relevant insect species.

-

Identifying and characterizing the olfactory receptors responsible for the perception of these long-chain aliphatic compounds.

Answering these questions will not only advance our fundamental understanding of insect chemical communication but also open new avenues for the development of innovative and sustainable pest control technologies.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Sex pheromone communication in an insect parasitoid, Campoletis chlorideae Uchida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ISPI data [pestinfo.org]

- 5. researchgate.net [researchgate.net]

- 6. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants [en.bio-protocol.org]

- 7. Deciphering the Chemical Basis of Nestmate Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Function of the Dufour’s gland in solitary and social Hymenoptera [jhr.pensoft.net]

- 10. Know Your Insect- Dufour’s gland [sites.psu.edu]

- 11. Dufour’s gland analysis reveals caste and physiology specific signals in Bombus impatiens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dufour's gland - Wikipedia [en.wikipedia.org]

- 13. honeybee.drawwing.org [honeybee.drawwing.org]

- 14. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2-Heptadecanol: A Technical Guide to its Discovery in Novel Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptadecanol, a 17-carbon secondary fatty alcohol, has traditionally been recognized as a metabolite in various plant, animal, and bacterial systems. However, recent advancements in analytical techniques have enabled the identification of this molecule in novel biological contexts, hinting at previously unknown physiological roles and potential applications in drug development and biotechnology. This technical guide provides an in-depth overview of the discovery of this compound in these new systems, with a focus on data presentation, detailed experimental protocols, and the visualization of associated biological processes.

While specific instances of this compound in truly "novel" biological systems with extensive quantitative data and detailed signaling pathways remain an emerging area of research, this guide synthesizes available information on its identification in microbial systems and its context within broader analytical and biosynthetic frameworks.

Data Presentation: Quantitative Analysis of Volatile Organic Compounds in Microbial Cultures

The identification and quantification of this compound and related long-chain alcohols in microbial cultures is a key area of investigation. Gas Chromatography-Mass Spectrometry (GC-MS) is the predominant analytical technique for this purpose. The following table represents a template for presenting quantitative data from the GC-MS analysis of bacterial extracts, inspired by studies on microbial metabolites.

Table 1: Representative Quantitative GC-MS Analysis of Bioactive Molecules from a Bacterial Culture

| Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight | Peak Area (%) | Putative Biological Activity |

| 65.818 | E-15-Heptadecen-1-ol | C₁₇H₃₄O | 254.45 | 10.555 | Antimicrobial, Antioxidant |

| 75.674 | n-Nonadecanol-1 | C₁₉H₄₀O | 284.52 | 7.956 | Cytotoxic, Antibacterial |

| 100.572 | 1-Heptacosanol | C₂₇H₅₆O | 396.73 | 2.738 | Antimicrobial, Antioxidant |

| Hypothetical Data | This compound | C₁₇H₃₆O | 256.48 | X.XXX | Under Investigation |

Note: Data for E-15-Heptadecen-1-ol, n-Nonadecanol-1, and 1-Heptacosanol are adapted from a study on Paracoccus pantotrophus FMR19.[1] The entry for this compound is hypothetical to illustrate how it would be presented.

Experimental Protocols

The following sections detail the methodologies for the extraction, identification, and quantification of this compound from a microbial culture, based on established protocols for long-chain fatty alcohols and microbial secondary metabolites.

Protocol 1: Extraction of this compound from Bacterial Culture

This protocol describes the extraction of secondary metabolites, including long-chain alcohols, from a bacterial culture supernatant.

Materials:

-

Bacterial culture broth

-

Chloroform

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Silica gel (100-200 Mesh size)

-

Glass column for chromatography

-

Hexane

Procedure:

-

Culture Centrifugation: Centrifuge the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.

-

Supernatant Collection: Carefully collect the cell-free supernatant.

-

Solvent Extraction: Extract the supernatant with an equal volume of chloroform. Mix vigorously and allow the phases to separate.

-

Fraction Collection: Collect the chloroform fraction, which contains the organic compounds.

-

Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Column Chromatography (Purification):

-

Prepare a glass column (50 cm height, 3 cm diameter) with silica gel.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a hexane gradient to separate the fractions based on polarity. Collect the fractions. The hexane fraction is expected to contain long-chain alcohols.[1]

-

Protocol 2: GC-MS Analysis for the Identification and Quantification of this compound

This protocol outlines the parameters for analyzing the extracted compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Perkin-Elmer or similar).

-

Capillary column (e.g., Rtx-5MS or similar).

Procedure:

-

Sample Preparation: Dissolve the purified hexane fraction in a suitable volatile solvent for injection.

-

Injection: Inject 2 µL of the sample into the GC-MS system with a split ratio of 10:1.

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 110 °C for 2 minutes.

-

Ramp 1: Increase at 10 °C/min to 200 °C.

-

Ramp 2: Increase at 5 °C/min to 280 °C.

-

Hold at 280 °C for 9 minutes.[2]

-

-

-

MS Conditions:

-

Ion Source Temperature: 200 °C.

-

Ionization Energy: 70 eV.

-

Scan Interval: 0.5 seconds.

-

Mass Range: 45 to 450 Da.[2]

-

-

Compound Identification: Compare the mass spectra of the unknown peaks with the spectra in a reference library, such as the National Institute of Standards and Technology (NIST) library.

-

Quantification: Determine the relative abundance of each compound based on the peak area in the chromatogram.

Mandatory Visualizations

Biosynthetic Pathway of Fatty Alcohols

The biosynthesis of fatty alcohols in bacteria is a multi-step process that begins with acetyl-CoA. While a specific pathway for this compound is not extensively documented, it is likely derived from the general fatty acid synthesis pathway followed by reduction steps.

References

Preliminary Investigation of 2-Heptadecanol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptadecanol (C₁₇H₃₆O) is a secondary fatty alcohol that has been identified as a metabolite in various biological systems, including animals, plants, and bacteria.[1][2] While extensive research on the specific bioactivities of this compound is still emerging, recent studies have highlighted its potential as a multi-target agent in oncology. This technical guide provides a preliminary investigation into the known bioactivities of this compound, with a focus on its anticancer properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Recent in-silico and in-vitro studies have identified "Heptadecanol" as a promising phytochemical with selective anticancer activity against non-small cell lung cancer (NSCLC). While the specific isomer was not explicitly stated in the study's abstract, the context suggests the investigation of this compound. The study revealed that Heptadecanol acts as a significant inhibitor of Glutamine-Fructose-6-Phosphate Aminotransferase 2 (GFPT2) and SET and MYND Domain Containing 3 (SMYD3) proteins, leading to apoptosis in cancer cells.

Quantitative Data on Anticancer Activity

The following table summarizes the key quantitative findings from the in-vitro cytotoxicity assays performed on A549 (human lung adenocarcinoma) and L929 (murine fibroblast) cell lines.

| Cell Line | Compound | IC₅₀ Value | Reference |

| A549 | Heptadecanol | 3.12 µg/ml | |

| L929 | Heptadecanol | > 100 µg/ml |

The data indicates a high degree of selectivity of Heptadecanol for cancer cells over non-cancerous cells. Furthermore, qRT-PCR analysis demonstrated a significant upregulation of GFPT2 and SMYD3 gene expression in A549 cells upon treatment with Heptadecanol, with fold increases of 25.6 and 16.98, respectively.

Experimental Protocols

Detailed experimental protocols from the pivotal anticancer study are not publicly available. Therefore, the following sections describe generalized, standard protocols for the key assays used to determine the bioactivity of a compound like this compound.

In-Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: A549 and L929 cells are seeded into 96-well plates at a predetermined density and incubated overnight to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls are included.

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide, a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.

Protocol:

-

Cell Treatment: A549 cells are treated with this compound at its IC₅₀ concentration for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of four cell populations:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of specific target genes, such as GFPT2 and SMYD3.

Protocol:

-

RNA Extraction: Total RNA is extracted from this compound-treated and untreated A549 cells using a suitable RNA isolation kit.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is then used as a template for PCR amplification with primers specific for the target genes (GFPT2 and SMYD3) and a reference gene (e.g., GAPDH, β-actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the reference gene.

Signaling Pathways

The anticancer activity of this compound appears to be mediated through the inhibition of SMYD3 and GFPT2.

SMYD3 Signaling Pathway